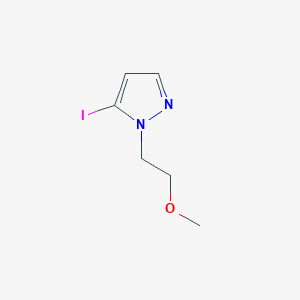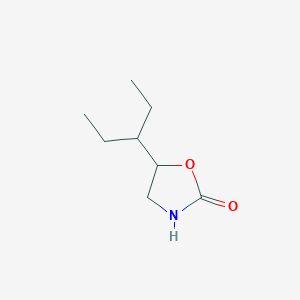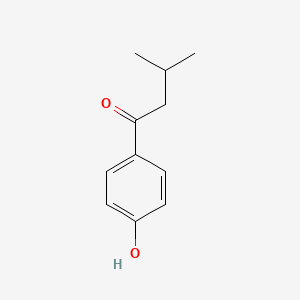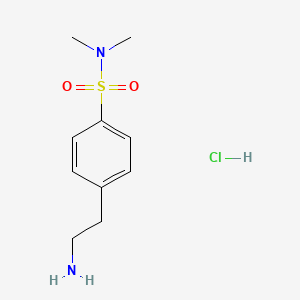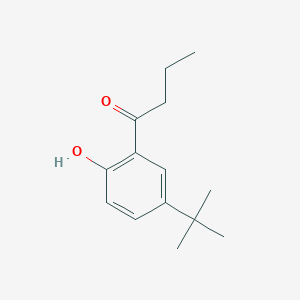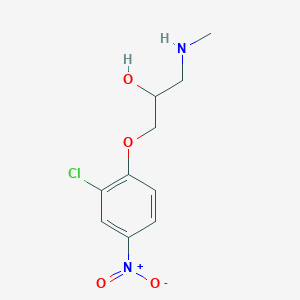
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with epichlorohydrin to form 1-(2-chloro-4-nitrophenoxy)-2,3-epoxypropane.
Amination: The epoxy compound is then treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 1-(2-Amino-4-nitrophenoxy)-3-(methylamino)propan-2-ol.
Substitution: 1-(2-Hydroxy-4-nitrophenoxy)-3-(methylamino)propan-2-ol.
Oxidation: this compound N-oxide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on receptors, it may bind to the receptor and either activate or inhibit its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-nitrophenoxy)-3-(dimethylamino)propan-2-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
1-(2-Chloro-4-nitrophenoxy)-3-(ethylamino)propan-2-ol: Similar structure but with an ethylamino group instead of a methylamino group.
1-(2-Chloro-4-nitrophenoxy)-3-(propylamino)propan-2-ol: Similar structure but with a propylamino group instead of a methylamino group.
Uniqueness
1-(2-Chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure may also influence its solubility, stability, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C10H13ClN2O4 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C10H13ClN2O4/c1-12-5-8(14)6-17-10-3-2-7(13(15)16)4-9(10)11/h2-4,8,12,14H,5-6H2,1H3 |
InChI Key |
XGYPZUGNJNKRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(COC1=C(C=C(C=C1)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


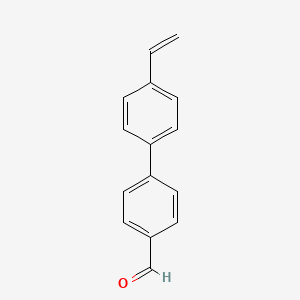
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
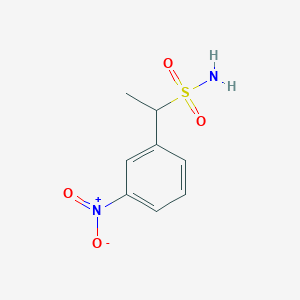
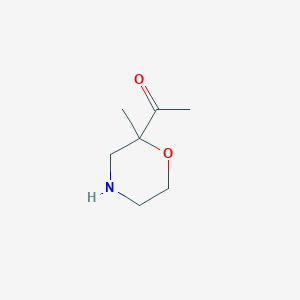
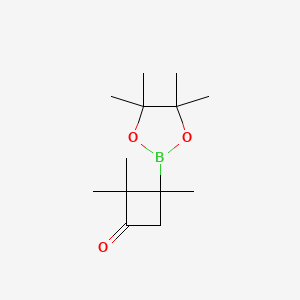
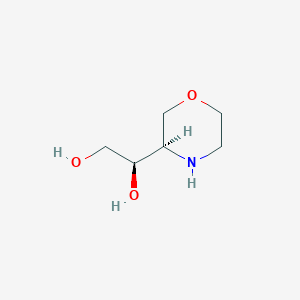
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
